molecular formula C16H15N3O4 B5552325 N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide CAS No. 5545-94-8

N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide

Cat. No. B5552325
CAS RN: 5545-94-8
M. Wt: 313.31 g/mol
InChI Key: CXYXYUQDWCMCQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis process of compounds similar to N-[3-(Acetylamino)phenyl]-4-methyl-3-nitrobenzamide involves multiple steps including acetylation, reduction, and crystallization. For instance, compounds like 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide have been synthesized and characterized using techniques like NMR, MS, and IR, and X-ray diffraction methods (He, Yang, Hou, Teng, & Wang, 2014).

Molecular Structure Analysis

  • The molecular structure of related compounds has been extensively studied. For instance, the molecule 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for influenza virus neuraminidase, showcases the dihedral angles of its substituent groups and how they relate to the planar phenyl moiety, contributing to the stabilization of the crystal structure through hydrogen bonding (Jedrzejas et al., 1995).

Chemical Reactions and Properties

  • The chemical properties of similar nitrobenzamide derivatives have been studied, focusing on their reactivity and potential as precursors for other chemical reactions. For example, N-Phenyl-2-nitrobenzamide is likely an intermediate in the biosynthesis of acridone alkaloids, with its structure composed of strongly hydrogen-bonded molecules (Jackson, Parvez, Nizami, & Khan, 2002).

Physical Properties Analysis

  • The physical properties of N-[3-(Acetylamino)phenyl]-4-methyl-3-nitrobenzamide and similar compounds are determined through methods like X-ray diffraction and crystallography. These techniques help in understanding the crystal structure and physical dimensions of the molecules, which are crucial for their applications in various fields (Wardell et al., 2006).

Scientific Research Applications

Bioactivation Studies

One area of application involves the bioactivation of prodrugs, as seen in the study of the active form of CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide). The hydroxylamine derivative, formed by the bioreduction of CB 1954, is highly cytotoxic due to its ability to form DNA-DNA interstrand crosslinks. This property contrasts with the parent compound, which lacks this capability. The study provided insights into the mechanisms of action of this compound, highlighting its potential in targeted cancer therapies (Knox et al., 1991).

Pharmacological Evaluation

Another application is the design and pharmacological evaluation of novel compounds for potential therapeutic use. Research on N-acylhydrazone (NAH) derivatives demonstrated their role as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds were designed from the structure of trichostatin A, showing potential as molecular therapies for cancer. The evaluation covered effects on cell migration and apoptosis, suggesting the relevance of HDAC6/8 as targets (Rodrigues et al., 2016).

Synthesis and Characterization

Research also encompasses the synthesis and characterization of derivatives for various applications, including antimicrobial and antimalarial activities. For instance, the synthesis and antibacterial evaluation of certain naphthalene-1,4-dione derivatives showcased their potent activity against specific bacterial strains, contributing to the search for new antibacterial agents (Ravichandiran et al., 2015).

properties

IUPAC Name

N-(3-acetamidophenyl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10-6-7-12(8-15(10)19(22)23)16(21)18-14-5-3-4-13(9-14)17-11(2)20/h3-9H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYXYUQDWCMCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970793
Record name N-{3-[(1-Hydroxyethylidene)amino]phenyl}-4-methyl-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3-Acetamidophenyl)-4-methyl-3-nitrobenzamide

CAS RN

5545-94-8
Record name N-{3-[(1-Hydroxyethylidene)amino]phenyl}-4-methyl-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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